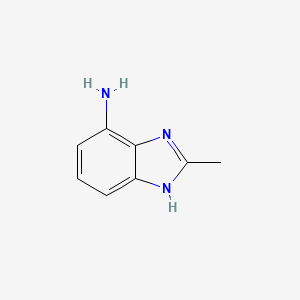

2-Methyl-1H-benzimidazol-7-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-1H-benzimidazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVXDODAPOBXCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360647 | |

| Record name | 2-Methyl-1H-benzimidazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96013-05-7 | |

| Record name | 2-Methyl-1H-benzimidazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 2 Methyl 1h Benzimidazol 7 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, and its application to 2-Methyl-1H-benzimidazol-7-amine has yielded a complete assignment of its proton and carbon skeletons.

1H NMR and 13C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of the hydrogen atoms. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons on the benzene (B151609) ring appear as multiplets in the range of δ 7.20-7.55 ppm. rsc.org The methyl group protons at the 2-position characteristically resonate as a sharp singlet around δ 2.64 ppm. rsc.org The amine (NH₂) and imidazole (B134444) (NH) protons often exhibit broad signals due to hydrogen bonding and exchange phenomena, with their chemical shifts being sensitive to solvent and concentration. For instance, the NH proton has been observed as a broad singlet at approximately δ 12.04 ppm in some derivatives.

The ¹³C NMR spectrum complements the proton data by detailing the carbon framework. The carbon of the methyl group (C-methyl) typically appears at approximately δ 14.9 ppm. The aromatic carbons of the benzimidazole (B57391) ring system show signals in the range of δ 107-152 ppm. Specifically, the C2 carbon of the imidazole ring is observed around δ 151.7 ppm. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the methyl and amino substituents.

Table 1: Experimental ¹H and ¹³C NMR Chemical Shift Data for this compound and related structures. Data presented is a compilation from various sources and may show slight variations based on experimental conditions.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C2-CH₃ | ~2.62 | ~14.9 |

| Aromatic-H | 7.02-7.43 (multiplet) | - |

| NH | ~12.04 (broad singlet) | - |

| C2 | - | ~151.7 |

| C4 | - | ~114.5 |

| C5 | - | ~124.4 |

| C6 | - | ~114.3 |

| C7 | - | ~132.6 |

| C3a | - | ~136.7 |

| C7a | - | ~138.3 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to establish the connectivity between atoms, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY spectra would show correlations between the adjacent aromatic protons on the benzene ring, helping to delineate their specific positions. sdsu.edu

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This technique correlates directly bonded proton and carbon atoms. sdsu.edu For instance, the signal for the methyl protons at ~2.62 ppm would show a cross-peak with the methyl carbon signal at ~14.9 ppm. Similarly, each aromatic proton would be correlated with its directly attached carbon atom.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides vital information about the molecular weight and the fragmentation pathways of this compound. In high-resolution mass spectrometry (HRMS), the calculated mass for the protonated molecule [M+H]⁺ of the parent compound, 2-methyl-1H-benzimidazole (C₈H₈N₂), is 132.0687, with experimental values closely matching this. rsc.org For this compound (C₈H₉N₃), the expected molecular ion peak would be observed at an m/z corresponding to its molecular weight.

The fragmentation pattern observed in the mass spectrum offers insights into the stability of different parts of the molecule. Common fragmentation pathways for benzimidazoles involve the loss of small neutral molecules. For instance, the molecular ion can undergo cleavage of the methyl group or fragmentation of the imidazole ring. Analysis of these fragment ions helps to confirm the presence of the methyl group and the benzimidazole core.

Table 2: High-Resolution Mass Spectrometry Data for a Related Benzimidazole. This data is for 2-methyl-1H-benzimidazole and serves as a reference.

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 132.0687 | 132.0687 |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and bonding.

Assignment of Fundamental Vibrational Modes

The FT-IR and Raman spectra of this compound exhibit a series of characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups.

N-H Stretching: The N-H stretching vibrations of the primary amine (NH₂) and the imidazole NH group are typically observed in the region of 3300-3500 cm⁻¹. These bands are often broad due to hydrogen bonding. For a similar compound, 2-amino-1-methyl benzimidazole, these vibrations have been identified in this region. ahievran.edu.tr

C-H Stretching: The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ range, while the aliphatic C-H stretching of the methyl group is found between 2850 and 3000 cm⁻¹. mdpi.com

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the imidazole ring and the C=C bonds of the aromatic system are typically observed in the 1500-1650 cm⁻¹ region. acs.org

N-H Bending: The in-plane bending (scissoring) vibration of the NH₂ group is usually found around 1600-1650 cm⁻¹.

C-H Bending: The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds and the methyl group C-H bonds occur at lower frequencies, typically below 1500 cm⁻¹.

Correlation with Computational Data

To achieve a more precise assignment of the observed vibrational modes, experimental data is often correlated with theoretical calculations based on Density Functional Theory (DFT). ahievran.edu.trnih.gov By optimizing the molecular geometry and calculating the vibrational frequencies at a specific level of theory (e.g., B3LYP with a suitable basis set), a theoretical spectrum can be generated. nih.gov

The calculated frequencies are often scaled to better match the experimental values. The potential energy distribution (PED) analysis, derived from these calculations, provides a quantitative measure of the contribution of each internal coordinate to a particular normal mode, allowing for an unambiguous assignment of the observed vibrational bands. This correlative approach provides a deeper understanding of the vibrational dynamics of the this compound molecule. mdpi.comresearchgate.net

X-ray Diffraction Analysis of this compound and its Derivatives

X-ray diffraction analysis is a powerful technique for elucidating the three-dimensional atomic arrangement of a crystalline solid. For benzimidazole derivatives, this method has been instrumental in confirming molecular structures, determining bond lengths and angles, and understanding the non-covalent interactions that dictate the crystal packing.

The crystal structure of a molecule reveals the precise spatial arrangement of its atoms. For benzimidazole derivatives, the core is typically planar. nih.gov For instance, in 2-(1H-benzimidazol-2-yl)phenol (BIP), the benzimidazole core is planar, and the entire molecule exhibits planarity. nih.gov Similarly, the benzimidazole cores in 1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole (MBMPBI) and 1,2-diphenyl-1H-benzimidazole (DPBI) are also planar. nih.gov It is therefore highly probable that the benzimidazole unit of this compound also adopts a planar conformation.

Computational studies, such as those using Density Functional Theory (DFT), often complement experimental X-ray diffraction data and can predict molecular geometries with high accuracy. For a series of benzimidazole-tethered oxazepine heterocyclic hybrids, the calculated molecular structures were found to be in good agreement with their X-ray structures. nih.govchemsrc.com Such computational approaches could provide valuable insights into the preferred conformation of this compound in the absence of experimental crystal structure data.

Hydrogen bonding plays a critical role in the supramolecular assembly of benzimidazole derivatives, directing the formation of extended one-, two-, or three-dimensional networks. The presence of both hydrogen bond donors (the N-H of the imidazole ring and the N-H of the amino group) and acceptors (the imine-type nitrogen of the imidazole ring and the lone pair of the amino nitrogen) in this compound makes it a prime candidate for extensive hydrogen bonding.

In many benzimidazole crystal structures, N-H···N hydrogen bonds are a recurring motif, linking molecules into chains or dimers. For example, in the crystal structure of 1-(4-hydroxybenzyl)-2-(4-hydroxyphenyl)-5,6-dimethyl-1H-benzimidazole, O-H···N hydrogen bonds between the phenol (B47542) and benzimidazole moieties lead to the formation of chains. mdpi.com Similarly, in 2-(1H-benzimidazol-2-yl)phenol, molecules are linked by O-H···N hydrogen bonds. nih.gov For this compound, it is expected that strong N-H···N hydrogen bonds would form between the imidazole N-H of one molecule and the imine nitrogen of a neighboring molecule, leading to the formation of catemeric chains or dimeric pairs.

The 7-amino group would further contribute to the hydrogen-bonding network. The amino group can act as a hydrogen bond donor through its N-H bonds and as a hydrogen bond acceptor via its nitrogen lone pair. This could lead to the formation of N-H···N or N-H···π interactions, creating a more complex and robust three-dimensional architecture. The analysis of related amino-substituted benzimidazoles, such as 2-aminobenzimidazole, reveals the formation of such extensive hydrogen-bonded networks. sigmaaldrich.com

The table below summarizes common hydrogen bonding patterns observed in benzimidazole derivatives, which are likely to be relevant for this compound.

| Interaction Type | Donor | Acceptor | Resulting Motif | Reference Example |

| N-H···N | Imidazole N-H | Imidazole N | Chains, Dimers | 2-(1H-benzimidazol-2-yl)phenol nih.gov |

| O-H···N | Phenol O-H | Imidazole N | Chains | 1-(4-hydroxybenzyl)-2-(4-hydroxyphenyl)-5,6-dimethyl-1H-benzimidazole mdpi.com |

| C-H···N | Aromatic C-H | Imidazole N | Dimers, 3D Networks | 1,2-diphenyl-1H-benzimidazole nih.gov |

| N-H···O | Amine N-H | Carbonyl/Sulfonyl O | Extended Networks | Not directly observed in provided context, but plausible in derivatives. |

| C-H···π | Aliphatic/Aromatic C-H | Benzimidazole Ring | 3D Architectures | 1,2-diphenyl-1H-benzimidazole nih.gov |

Pi-pi stacking interactions are another significant non-covalent force that governs the crystal packing of aromatic molecules like benzimidazoles. These interactions arise from the attractive, non-covalent forces between aromatic rings. In the crystal structure of 2-(1H-benzimidazol-2-yl)phenol, the planar molecules are arranged in parallel planes, stabilized by π-π interactions. nih.gov

The electron-rich nature of the imidazole ring enhances its ability to participate in π-π stacking. The arrangement of molecules in the crystal lattice will seek to maximize these favorable interactions, often leading to offset or parallel-displaced stacking arrangements to minimize electrostatic repulsion. The presence of the methyl and amino substituents on the benzene ring portion of this compound would influence the electronic distribution of the aromatic system and could modulate the strength and geometry of the π-π stacking interactions.

In some complex benzimidazole derivatives, the planar structure of the benzimidazole moiety governs the molecular stacking in the crystal lattice, which in turn influences the material's electronic properties. The interplay between hydrogen bonding and π-π stacking interactions ultimately determines the final supramolecular assembly, influencing physical properties such as solubility, melting point, and even solid-state fluorescence. While specific distances and geometries for π-π stacking in this compound remain to be experimentally determined, the analysis of its derivatives strongly suggests that these interactions will be a key feature of its solid-state structure. nih.gov

Computational and Theoretical Investigations on 2 Methyl 1h Benzimidazol 7 Amine

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic and electronic levels. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for predicting molecular structure, reactivity, and spectroscopic properties.

Geometry Optimization and Conformational Landscapes

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For a flexible molecule like 2-Methyl-1H-benzimidazol-7-amine, a conformational analysis would be necessary to identify the various possible spatial arrangements (conformers) and their relative energies. This would reveal the most likely shape the molecule adopts under normal conditions.

Electronic Structure Properties: HOMO-LUMO Gap, Ionization Potential, Electron Affinity

The electronic properties of a molecule are key to its chemical reactivity and behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule.

Table 1: Hypothetical Electronic Properties of this compound

| Property | Predicted Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Ionization Potential | Data not available |

| Electron Affinity | Data not available |

Note: This table is for illustrative purposes only. The values would need to be determined through specific DFT calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP analysis would highlight the areas most likely to be involved in interactions with other molecules, such as hydrogen bonding or reactions with electrophiles and nucleophiles. The nitrogen atoms of the imidazole (B134444) ring and the amino group would be expected to be electron-rich regions.

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It describes the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in understanding intramolecular interactions and stability. An NBO analysis of this compound would quantify the charges on each atom and describe the nature of the chemical bonds, providing insights into the electronic structure beyond a simple Lewis structure representation.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. For this compound, this would help in the assignment of experimental NMR spectra.

IR (Infrared): The vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated. These theoretical frequencies can be correlated with the peaks in an experimental IR spectrum, aiding in the identification of functional groups.

UV-Vis (Ultraviolet-Visible): The electronic transitions between molecular orbitals can be calculated to predict the wavelengths of maximum absorption in a UV-Vis spectrum. This provides information about the electronic structure and conjugation within the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) | Data not available |

| ¹³C NMR | Chemical Shift (ppm) | Data not available |

| IR | Vibrational Frequency (cm⁻¹) | Data not available |

| UV-Vis | λmax (nm) | Data not available |

Note: This table is for illustrative purposes only and requires specific calculations.

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme.

Molecular dynamics (MD) simulations provide a time-dependent view of the behavior of a molecular system. An MD simulation of this compound docked into a target protein would reveal the stability of the interaction, the key amino acid residues involved in binding, and the dynamic conformational changes that occur over time. These simulations are crucial for assessing the potential of a compound as a therapeutic agent.

In the absence of specific studies on this compound, it is not possible to present any docking scores, binding energies, or simulation results. Future research in this area would be highly valuable to elucidate the potential biological targets and mechanisms of action for this compound.

Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding affinity and interaction patterns of a ligand with a protein receptor. While direct molecular docking studies specifically for this compound are not extensively documented in the reviewed literature, research on closely related 2-methylbenzimidazole (B154957) derivatives provides valuable insights into the potential protein targets and binding modes.

For instance, a study on new 2-methylbenzimidazole derivatives bearing 4-thiazolidinone (B1220212) heterocyclic rings explored their potential as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. researchgate.net Molecular docking of these derivatives into the active site of COX-2 revealed significant binding interactions, comparable to or better than known anti-inflammatory drugs like diclofenac (B195802) and ibuprofen. researchgate.net The interactions typically involve hydrogen bonding and hydrophobic interactions with key residues in the enzyme's active site.

In another study, newly synthesized 1,2-disubstituted benzimidazole (B57391) compounds were docked against various human cancer cell line targets. nih.gov The results indicated that these compounds could inhibit DNA replication and transcription by binding or intercalating with DNA, which could lead to apoptosis in cancer cells. nih.gov Specifically, a derivative, 2-methyl-3-(3-chlorobenzyl)benzimidazole, showed potential for inhibiting the proliferation of lung cancer cells. nih.gov

Furthermore, molecular docking studies on 1,2,3-triazole derivatives of 4-(1H-benzimidazol-2-yl)aniline have been performed against the active sites of enzymes from various bacteria, including Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Streptococcus pyogenes. pnrjournal.com These studies help in understanding the structural requirements for antibacterial activity.

These examples, while not on the exact molecule of interest, highlight that the benzimidazole scaffold is a promising pharmacophore for a range of biological targets. The specific interactions and binding affinities would, of course, be modulated by the substitution pattern on the benzimidazole core. For this compound, the presence of the amino group at the 7-position would likely introduce additional hydrogen bonding capabilities, potentially influencing its binding to protein targets.

Conformational Stability and Binding Energy Calculations

The three-dimensional conformation of a molecule is critical to its biological activity and physical properties. Computational methods, particularly Density Functional Theory (DFT), are employed to determine the most stable conformations and to calculate the energetic properties of a molecule.

Studies on benzimidazole derivatives have utilized DFT to understand their conformational preferences. For example, in a study of new 1H-benzimidazole-2-yl hydrazones, DFT calculations were used to determine the relative stability of different isomers and tautomers. rsc.org The calculations, performed at the B3LYP/6-311++G(d,p) level of theory, helped to identify the most stable geometric configurations, considering various tautomeric forms and rotational isomers. rsc.org

The stability of benzimidazole derivatives has also been assessed in the context of energetic materials. In a theoretical study of nitro-substituted benzimidazoles, the binding energy per atom (BEA) was calculated to evaluate thermal stability. nih.gov This study revealed that substitutions on the benzimidazole ring, such as with methyl or nitro groups, significantly influence the molecule's stability. nih.gov

The following table summarizes the types of computational methods used to assess the stability of benzimidazole derivatives.

| Computational Method | Property Investigated | System Studied | Reference |

| DFT (B3LYP/6-311++G(d,p)) | Conformational Isomerism and Tautomerism | 1H-benzimidazole-2-yl hydrazones | rsc.org |

| DFT | Binding Energy per Atom (Thermal Stability) | Nitro-substituted benzimidazoles | nih.gov |

These computational approaches are essential for understanding the intrinsic stability of the molecule and how it might behave in a biological environment.

Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

The success of a drug candidate is highly dependent on its ADMET properties. In silico methods are now routinely used in the early stages of drug discovery to predict these properties and to filter out compounds that are likely to fail in later stages of development. Several studies on benzimidazole derivatives have included in silico ADMET predictions.

These predictions are often based on established rules and models, such as Lipinski's rule of five, which helps to assess the "drug-likeness" of a compound. The key parameters include molecular weight (MW), the logarithm of the octanol-water partition coefficient (logP), the number of hydrogen bond donors (HBD), and the number of hydrogen bond acceptors (HBA). The topological polar surface area (TPSA) is another important descriptor that correlates with drug absorption and transport.

A study on new 2-methyl benzimidazole derivatives bearing 4-thiazolidinone rings performed ADME studies and found that the synthesized compounds were predicted to be absorbed from the gastrointestinal tract. researchgate.net Another investigation into new 2-(4-(methylsulfonyl) phenyl) benzimidazoles also included in silico prediction of physicochemical properties, pharmacokinetics, and drug-likeness profiles. rsc.orgnih.gov The results showed that most of the synthesized compounds obeyed Lipinski's rule, suggesting good oral absorption. nih.gov

The table below presents a summary of predicted ADMET-related properties for various benzimidazole derivatives from different studies, which gives an indication of the general profile of this class of compounds.

| Property | Predicted Value/Observation | System Studied | Reference |

| Lipinski's Rule of Five | Most compounds obeyed the rule | 2-(4-(methylsulfonyl) phenyl) benzimidazoles | nih.gov |

| Oral Bioavailability | Predicted to be good | Benzimidazole-1,3,4-oxadiazole derivatives | japtronline.com |

| Gastrointestinal Absorption | Predicted to be absorbed from GIT | 2-methyl benzimidazole derivatives with 4-thiazolidinone rings | researchgate.net |

| Topological Polar Surface Area (TPSA) | Values ranged from 28.68–74.5 Ų | Benzimidazole derivatives | researchgate.net |

| Drug-Likeness | Generally favorable | Various benzimidazole derivatives | nih.govrsc.org |

These in silico predictions suggest that the benzimidazole scaffold is a good starting point for the design of orally bioavailable drugs. The specific ADMET properties of this compound would need to be calculated, but they are expected to fall within a favorable range for drug development.

Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in various fields, including telecommunications, optical data storage, and laser technology. Organic molecules with extended π-electron systems and donor-acceptor groups are often good candidates for NLO materials. The benzimidazole scaffold, with its aromatic nature, has been the subject of several computational studies to evaluate its NLO properties.

These studies typically use DFT to calculate the molecular polarizability (α) and the first-order hyperpolarizability (β), which are key indicators of NLO activity. The calculations can predict how the electronic structure of the molecule will respond to an external electric field.

A DFT study on N-1-sulfonyl substituted derivatives of 2-substituted benzimidazoles investigated their NLO characteristics. nih.govacs.org The study found that the introduction of electron-withdrawing groups could enhance the NLO response. nih.govacs.org Another study on bisimidazole and bistriazole benzenes also used DFT to calculate NLO coefficients, showing that the introduction of donor (like -NH2) or acceptor (like -NO2) groups increased the polarizability and hyperpolarizability. pku.edu.cn

Furthermore, a quantum chemical study of benzimidazole derivatives demonstrated that NLO properties could be switched "on" and "off" by protonation and deprotonation of the imidazole nitrogen. rsc.org This suggests the potential for developing NLO molecular switches based on the benzimidazole core. The first hyperpolarizabilities (β₀) were computed to be significantly different between the neutral and deprotonated forms. rsc.org

The following table summarizes the key findings from computational studies on the NLO properties of benzimidazole derivatives.

| NLO Property | Computational Method | Key Finding | System Studied | Reference |

| First Hyperpolarizability (β) | DFT | Enhanced by electron-withdrawing groups | N-1-sulfonyl substituted 2-substituted benzimidazoles | nih.govacs.org |

| Polarizability (α) and Second Hyperpolarizability (γ) | DFT (UB3LYP/6-31+G**) | Increased by donor (NH₂) or acceptor (NO₂) groups | Bisimidazole and bistriazole benzenes | pku.edu.cn |

| NLO Switching | DFT | Large change in first hyperpolarizability upon deprotonation | Benzimidazole-containing chromophores | rsc.org |

These theoretical investigations indicate that the benzimidazole scaffold is a versatile platform for the design of new NLO materials. The presence of both a donor (-NH₂) and an acceptor-capable heterocyclic system in this compound makes it an interesting candidate for further NLO studies.

Biological and Pharmacological Profiling of 2 Methyl 1h Benzimidazol 7 Amine and Its Analogs

Antimicrobial Activity Investigations

Derivatives of 2-Methyl-1H-benzimidazole have been the subject of numerous studies to determine their effectiveness against a variety of microbial pathogens. impactfactor.orgresearchgate.netnih.govnih.govresearchgate.netbenthamscience.combenthamscience.com

Antibacterial Efficacy Against Bacterial Strains (e.g., Gram-positive, Gram-negative)

The antibacterial potential of 2-Methyl-1H-benzimidazole analogs has been evaluated against both Gram-positive and Gram-negative bacteria. impactfactor.orgmdpi.comscirp.org

A study on newly synthesized 2-methyl-1H-benzimidazole derivatives containing a 1,3,4-thiadiazole (B1197879) ring and an amide group showed moderate to good antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). impactfactor.org The activity of these compounds was concentration-dependent, with some derivatives showing significant efficacy. impactfactor.org For example, one of the most active compounds demonstrated good activity against S. aureus and S. epidermidis. impactfactor.org However, against P. aeruginosa, most analogs exhibited poor activity. impactfactor.org

Another study investigating N-((1H-benzimidazol-2-yl)methyl)-2-substituted-3H-benzimidazol-5-amine derivatives found that one compound, in particular, was active against E. coli, S. aureus, Klebsiella pneumoniae, and P. aeruginosa. researchgate.netbenthamscience.com Similarly, research on 2-(benzylthio)methyl-1H-benzimidazole derivatives revealed that several compounds had significant antibacterial effects against S. aureus and E. coli, with minimum inhibitory concentrations (MICs) ranging from 140 to 400 µg/mL. tsijournals.com

It has also been noted that certain 2-(thioalkyl)-1H-methylbenzimidazole and 2-(thioalkyl)-methyl-1-(piperidin-1-ylmethyl)benzimidazole derivatives possess antibacterial activities against clinical strains like Escherichia coli, Klebsiella pneumonia, Staphylococcus aureus, and Pseudomonas aeruginosa. scirp.org

Table 1: Antibacterial Activity of 2-Methyl-1H-benzimidazole Analogs

| Compound/Analog | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| 2-methyl-1H-benzimidazole derivatives with 1,3,4-thiadiazole | S. aureus, S. epidermidis | Moderate to Good | impactfactor.org |

| 2-methyl-1H-benzimidazole derivatives with 1,3,4-thiadiazole | E. coli | Moderate to Good | impactfactor.org |

| 2-methyl-1H-benzimidazole derivatives with 1,3,4-thiadiazole | P. aeruginosa | Poor | impactfactor.org |

| N-((1H-benzimidazol-2-yl)methyl)-2-substituted-3H- benzimidazol-5-amine | E. coli, S. aureus, K. pneumoniae, P. aeruginosa | Active | researchgate.netbenthamscience.com |

| 2-(benzylthio)methyl-1H-benzimidazole derivatives | S. aureus, E. coli | Significant (MIC 140-400 µg/mL) | tsijournals.com |

| 2-(thioalkyl)-1H-methylbenzimidazole derivatives | E. coli, K. pneumonia, S. aureus, P. aeruginosa | Active | scirp.org |

| 2-(thioalkyl)-methyl-1-(piperidin-1-ylmethyl)benzimidazole | E. coli, K. pneumonia, S. aureus, P. aeruginosa | Active | scirp.org |

Antifungal Efficacy Against Fungal Pathogens

The antifungal properties of 2-Methyl-1H-benzimidazole and its derivatives have also been a focus of investigation. acs.orgresearchgate.netnih.govresearchgate.netacs.org One study reported that 2-methyl-1H-benzimidazole exhibited weak antimicrobial activity with a zone of inhibition of 7-8 mm. researchgate.net

Research into 2-chloromethyl-1H-benzimidazole derivatives revealed that some of these compounds showed significant antifungal activity against Candida albicans. researchgate.net One particular derivative exhibited potent activity with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/ml. researchgate.net Another study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives found that one compound, in particular, displayed potent antifungal activity against Candida albicans and Aspergillus niger with MIC values ranging from 8 to 16 μg mL−1. nih.gov

Furthermore, a series of N-((1H-benzimidazol-1-yl)methyl)-4-(1-phenyl-5-substituted-4,5-dihydro-1H-pyrazol-3-yl)benzenamine derivatives were synthesized and tested for their antifungal properties. nih.gov One of these compounds showed activity against A. fumigatus comparable to a standard drug, with a MIC of 7.81 μg/mL. nih.gov

Table 2: Antifungal Activity of 2-Methyl-1H-benzimidazole and its Analogs

| Compound/Analog | Fungal Pathogen | Activity Level (MIC) | Reference |

|---|---|---|---|

| 2-methyl-1H-benzimidazole | Not specified | Weak (7-8 mm zone of inhibition) | researchgate.net |

| 2-chloromethyl-1H-benzimidazole derivative | Candida albicans | Potent (12.5 µg/ml) | researchgate.net |

| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivative | Candida albicans, Aspergillus niger | Potent (8-16 μg mL−1) | nih.gov |

| N-((1H-benzimidazol-1-yl)methyl)-4-(1-phenyl-5-(4-(trifluoromethyl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzenamine | A. fumigatus | 7.81 μg/mL | nih.gov |

Antiprotozoal Activity Evaluation (e.g., Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis)

The investigation of benzimidazole (B57391) derivatives has extended to their potential as antiprotozoal agents. nih.govnih.gov A study focusing on novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives revealed strong activity against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. nih.gov The tested compounds, which included derivatives with a methyl group at position 1, exhibited IC50 values in the nanomolar range, surpassing the efficacy of metronidazole, a standard drug for these protozoal infections. nih.gov

Another study highlighted that various benzimidazole derivatives are highly effective in vitro against Trichomonas vaginalis and Giardia lamblia. nih.gov Specifically, mebendazole, flubendazole, and fenbendazole (B1672488) showed 50% inhibitory concentrations ranging from 0.005 to 0.16 microgram/ml against both parasites. nih.gov However, little to no activity was observed against Entamoeba histolytica with the tested benzimidazoles in this particular study. nih.gov

Antioxidant Activity Assessment (e.g., DPPH radical scavenging assay)

The antioxidant potential of 2-Methyl-1H-benzimidazole and its derivatives has been explored using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. impactfactor.orgresearchgate.netnih.govnih.govresearchgate.netmui.ac.ir

In one study, 2-methyl-1H-benzimidazole demonstrated moderate antioxidant activity with an IC50 value of 144.84 μg/ml. researchgate.net In contrast, other synthesized benzimidazole derivatives have shown varied antioxidant capabilities. For instance, some substituted benzimidazoles displayed very mild antioxidant activity. banglajol.info Another investigation into benzimidazole hydrazones found that the antioxidant activity was highly dependent on the position of hydroxyl groups on the aryl ring, with some derivatives showing potent radical scavenging activity while others were weak. nih.gov

Research on 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives indicated that most compounds had inhibitory activity on lipid peroxidation, with one derivative containing a p-bromophenyl substituent showing 57% inhibition. nih.govresearchgate.net

Table 3: Antioxidant Activity of 2-Methyl-1H-benzimidazole and Analogs

| Compound/Analog | Assay | Result (IC50) | Reference |

|---|---|---|---|

| 2-methyl-1H-benzimidazole | DPPH Scavenging | 144.84 μg/ml | researchgate.net |

| Substituted benzimidazole derivatives (1a, 1b) | DPPH Scavenging | Mild (12.25 × 10³ µg/ml, 87.33 ×10³ µg/ml) | banglajol.info |

| Benzimidazole hydrazones | DPPH Scavenging | Varied (Weak to Potent) | nih.gov |

| 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivative | Lipid Peroxidation Inhibition | 57% inhibition | nih.govresearchgate.net |

Cytotoxic and Anticancer/Antitumor Activity Studies

The cytotoxic and potential anticancer activities of 2-Methyl-1H-benzimidazole and its analogs are areas of significant research interest. nih.govrsc.orgresearchgate.netchemrevlett.comnih.govjksus.orgresearchgate.netnih.gov

Studies have shown that the benzimidazole nucleus is a key component in the development of various anticancer agents. nih.govchemrevlett.com For example, newly designed 2-(aminomethyl)benzimidazole derivatives have been evaluated for their cytotoxic activities against breast and lung cancer cell lines. chemrevlett.com Some of these compounds exhibited higher cytotoxicity than the reference standard, gefitinib, against the T47D breast cancer cell line. chemrevlett.com

In Vitro Cytotoxicity Assays (e.g., Brine Shrimp Lethality Bioassay)

The brine shrimp lethality bioassay is a common preliminary tool for assessing the cytotoxicity of chemical compounds. researchgate.netbanglajol.infonih.govnih.govjournalijcar.org

One study found that 2-methyl-1H-benzimidazole exhibited prominent cytotoxic activity in the brine shrimp lethality bioassay, with a lethal concentration (LC50) value of 0.42 μg/ml. researchgate.net This was even more potent than the standard, vincristine (B1662923) sulphate, which had an LC50 of 0.544 μg/ml. researchgate.net

In another investigation, various substituted benzimidazole derivatives were screened, and several compounds, including 1a, 1b, 1c, 2a, and 2d, demonstrated potent cytotoxic activity with IC50 values of 5.47, 11.92, 4.55, 7.63, and 7.94 µg/ml, respectively. banglajol.info

Table 4: Brine Shrimp Lethality Bioassay of 2-Methyl-1H-benzimidazole and Analogs

| Compound/Analog | LC50/IC50 (µg/ml) | Standard (LC50/IC50 in µg/ml) | Reference |

|---|---|---|---|

| 2-methyl-1H-benzimidazole | 0.42 | Vincristine sulphate (0.544) | researchgate.net |

| Substituted benzimidazole (1a) | 5.47 | Vincristine sulphate (0.544) | banglajol.info |

| Substituted benzimidazole (1b) | 11.92 | Vincristine sulphate (0.544) | banglajol.info |

| Substituted benzimidazole (1c) | 4.55 | Vincristine sulphate (0.544) | banglajol.info |

| Substituted benzimidazole (2a) | 7.63 | Vincristine sulphate (0.544) | banglajol.info |

| Substituted benzimidazole (2d) | 7.94 | Vincristine sulphate (0.544) | banglajol.info |

Exploration of Antitumor Mechanisms

While extensive research on the specific antitumor mechanisms of 2-Methyl-1H-benzimidazol-7-amine is still emerging, studies on related benzimidazole derivatives provide insights into potential pathways. Benzimidazoles are known to exert their anticancer effects through various mechanisms, including the disruption of microtubule polymerization, induction of apoptosis, and inhibition of key signaling pathways involved in cancer cell proliferation and survival. nih.gov

For instance, certain amidino-substituted benzimidazoles have been tested for their antitumor activity in both 2D and 3D cell culture systems, revealing that their efficacy can vary significantly between these models. nih.gov This highlights the importance of using biologically relevant assays for preclinical screening. The structural similarity of benzimidazoles to naturally occurring purines allows them to interact with various biopolymers, potentially contributing to their antitumor effects.

In silico studies, such as molecular docking, have been employed to investigate the interaction of benzimidazole derivatives with various cancer-related protein targets. These studies help in understanding the structure-activity relationships and in the rational design of more potent anticancer agents. nih.gov For example, docking studies have identified potential interactions of benzimidazole scaffolds with protein kinases, which are crucial regulators of cell cycle and proliferation. researchgate.net

Anthelmintic Properties and Mechanism of Action

Benzimidazole derivatives are a cornerstone of anthelmintic therapy in both human and veterinary medicine. The primary mechanism of action for this class of drugs is the disruption of microtubule polymerization in parasitic worms. merckvetmanual.com They achieve this by binding to the β-tubulin subunit of the microtubules, thereby inhibiting their formation. This disruption of the microtubular network interferes with essential cellular processes in the parasite, such as cell division, motility, and nutrient uptake, ultimately leading to paralysis and death. merckvetmanual.com

The selective toxicity of benzimidazoles towards parasites over their mammalian hosts is attributed to the higher binding affinity of these compounds for parasitic β-tubulin compared to mammalian β-tubulin. merckvetmanual.com While this general mechanism is well-established for the benzimidazole class, specific studies on this compound and its close analogs are needed to elucidate any unique aspects of their anthelmintic activity and mechanism. In vitro screening of various benzimidazole derivatives against different nematode species has been a common approach to identify potent anthelmintic agents. nih.gov

Investigation of Other Pharmacological Activities (e.g., antiviral, anti-inflammatory, antiulcer)

Beyond their antitumor and anthelmintic properties, benzimidazole derivatives, including those related to this compound, have been explored for a range of other pharmacological activities.

Antiviral Activity: Certain 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles have been evaluated for their antiviral activity against a panel of RNA and DNA viruses. nih.gov These studies have shown that specific substitutions on the benzimidazole ring can lead to potent activity against viruses such as Respiratory Syncytial Virus (RSV), with some compounds also showing moderate activity against Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie Virus B2 (CVB2). nih.gov The development of benzimidazole-triazole hybrids is another area of research aimed at discovering new antiviral agents. nih.gov

Anti-inflammatory Activity: Several studies have investigated the anti-inflammatory potential of benzimidazole derivatives. For example, novel aminomethyl derivatives of benzimidazole have been synthesized and evaluated for their in vitro and in vivo anti-inflammatory effects. nih.gov In silico approaches have also been used to analyze the affinities of these compounds for therapeutic targets within the inflammatory pathway, such as cyclooxygenase (COX) enzymes. nih.gov The carrageenan-induced paw edema model in mice is a common in vivo assay used to assess the anti-inflammatory properties of these compounds. nih.gov

Antiulcer Activity: The benzimidazole scaffold is the basis for a major class of antiulcer drugs known as proton pump inhibitors (PPIs). These drugs, such as omeprazole, act by inhibiting the H+/K+-ATPase enzyme in the parietal cells of the stomach, thereby reducing gastric acid secretion. researchgate.net Numerous synthetic benzimidazole derivatives have been evaluated for their antiulcer properties. researchgate.netresearchgate.netnih.gov Preclinical studies often involve models of gastric ulcers induced by pylorus ligation, aspirin, or ethanol (B145695) to assess the protective effects of new compounds. nih.gov

In Vitro and In Silico Screening Methodologies

The discovery and development of new pharmacologically active benzimidazole derivatives heavily rely on a combination of in vitro and in silico screening methodologies.

In Vitro Screening: A variety of in vitro assays are employed to evaluate the biological activities of this compound and its analogs. For antitumor activity, cell-based assays using a panel of human cancer cell lines are standard. nih.gov These assays measure cytotoxicity and cell proliferation to determine the potency of the compounds. For anthelmintic screening, in vitro motility assays using various parasitic nematode species are commonly used. nih.gov Antiviral activity is typically assessed in cell-based assays that measure the inhibition of virus replication. nih.gov Anti-inflammatory activity can be screened in vitro using assays that measure the inhibition of inflammatory enzymes like COX or the production of inflammatory mediators in cell cultures. nih.gov

In Silico Screening: Computational methods play a crucial role in modern drug discovery. Molecular docking is a widely used in silico technique to predict the binding affinity and interaction of small molecules with the active site of a biological target. nih.govresearchgate.net This method helps in identifying potential drug candidates and in understanding their mechanism of action at a molecular level. Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies are other computational tools used to design new derivatives with improved activity. plantarchives.org ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are also employed to assess the drug-likeness of new compounds early in the discovery process. nih.gov

Below is a table summarizing some of the in silico and in vitro screening methods applied to benzimidazole derivatives:

| Screening Method | Purpose | Examples of Targets/Models |

| In Vitro | ||

| Cell Viability/Cytotoxicity Assays | Antitumor Activity | Human cancer cell lines (e.g., SK-BR-3, MDA-MB-231) nih.gov |

| Nematode Motility Assays | Anthelmintic Activity | Trichuris muris, Heligmosomoides polygyrus nih.gov |

| Plaque Reduction Assays | Antiviral Activity | Various RNA and DNA viruses in cell culture nih.gov |

| Enzyme Inhibition Assays | Anti-inflammatory Activity | Cyclooxygenase (COX-1, COX-2) nih.gov |

| H+/K+-ATPase Inhibition Assay | Antiulcer Activity | Isolated gastric vesicles researchgate.net |

| In Silico | ||

| Molecular Docking | Target Binding Prediction | Protein kinases, β-tubulin, viral enzymes, COX enzymes nih.govresearchgate.net |

| ADMET Prediction | Drug-likeness Assessment | Prediction of pharmacokinetic and toxicological properties nih.gov |

| Pharmacophore Modeling | Ligand-based Drug Design | Identification of essential structural features for activity plantarchives.org |

Structure Activity Relationship Sar Studies and Rational Molecular Design of 2 Methyl 1h Benzimidazol 7 Amine Derivatives

Influence of Substituent Position and Nature on Biological Activity.

The biological profile of 2-Methyl-1H-benzimidazol-7-amine derivatives is profoundly influenced by the nature and position of various substituents. The strategic placement of functional groups on the benzimidazole (B57391) ring system can dictate the compound's interaction with biological targets, thereby affecting its efficacy and selectivity.

Modifications at the Benzimidazole Nitrogen (N1)

The N1 position of the benzimidazole ring is a frequent site for substitution in drug design, as modifications at this position can significantly impact the compound's physicochemical properties and biological activity. Studies on related benzimidazole scaffolds have shown that N-alkylation or N-arylation can enhance potency and modulate selectivity for various targets, including kinases and G-protein coupled receptors. For instance, the introduction of a benzyl (B1604629) group at the N1 position has been shown to be important for the pharmacological effect in some benzimidazole derivatives. In the context of this compound, introducing various alkyl or substituted aryl groups at the N1 position could influence the molecule's lipophilicity, hydrogen bonding capacity, and steric interactions within a target's binding site.

It has been observed in broader benzimidazole studies that elongated side chains at the N-1 position can contribute to activity as VEGFR-2 inhibitors. This suggests that exploring a range of substituents at this position, from small alkyl groups to larger, more complex moieties, is a viable strategy for tuning the biological activity of this compound derivatives.

Modifications at the Methyl Group (C2)

The methyl group at the C2 position of the benzimidazole ring is another key site for chemical elaboration. While the methyl group itself can contribute to binding through hydrophobic interactions, its functionalization opens up a vast chemical space for SAR studies. A common strategy involves the halogenation of the methyl group to form a 2-(halomethyl) derivative, which can then serve as a versatile intermediate for introducing a wide array of functionalities through nucleophilic substitution.

Modifications at the Amine Group (C7)

The C7-amino group is a critical determinant of the molecule's properties and interactions. This primary amine can act as a hydrogen bond donor and a site for further functionalization. Modification of this group can significantly alter the compound's polarity, basicity, and ability to interact with specific residues in a biological target.

SAR studies on other heterocyclic scaffolds have demonstrated that modifications at similar positions can have a profound impact on activity. For instance, in a series of benzothiadiazine-1,1-dioxide derivatives, the introduction of hydrophobic and bulky groups at the C7 position was found to be important for inhibitory activity and selectivity. This suggests that converting the C7-amine of this compound into various amides, sulfonamides, or ureas could be a fruitful avenue for lead optimization. The systematic variation of the substituents on these newly formed functional groups would allow for a detailed exploration of the SAR at this position.

Identification of Key Pharmacophoric Elements.

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that are necessary for a molecule to exert a specific biological activity. For this compound derivatives, the key pharmacophoric elements can be deduced from SAR studies.

The benzimidazole core itself often acts as a crucial scaffold, providing a rigid framework that correctly orients the appended functional groups for optimal interaction with the target. The key pharmacophoric features likely include:

A Hydrogen Bond Donor/Acceptor Site: The imidazole (B134444) portion of the benzimidazole ring, with its N1-H and N3 atoms, provides a key site for hydrogen bonding. The C7-amino group also serves as a potent hydrogen bond donor.

Aromatic/Hydrophobic Regions: The benzene (B151609) ring of the benzimidazole scaffold and any aromatic substituents introduced at the N1 or C2 positions can engage in hydrophobic and π-π stacking interactions with the target protein.

A Positively Ionizable Group: The C7-amino group, under physiological conditions, can be protonated, allowing for ionic interactions with negatively charged residues in the target's binding site.

Variable Substituent Positions: The N1, C2, and C7 positions serve as vectors for introducing diverse chemical functionalities that can be tailored to fit specific subpockets of a target, thereby enhancing potency and selectivity.

The following table summarizes the potential pharmacophoric roles of different parts of the this compound scaffold:

| Molecular Feature | Potential Pharmacophoric Role |

| Benzimidazole N1-H | Hydrogen Bond Donor |

| Benzimidazole N3 | Hydrogen Bond Acceptor |

| C2-Methyl Group | Hydrophobic Interaction |

| C7-Amine Group | Hydrogen Bond Donor, Positively Ionizable Group |

| Benzene Ring | Aromatic/Hydrophobic Interaction |

Strategies for Lead Compound Optimization and Potency Enhancement.

Once a lead compound with promising activity is identified from a series of this compound derivatives, several strategies can be employed

Future Perspectives and Translational Research for 2 Methyl 1h Benzimidazol 7 Amine

Development of Next-Generation Benzimidazole (B57391) Therapeutics

The development of next-generation benzimidazole therapeutics is driven by the need for compounds with enhanced potency, selectivity, and improved pharmacological profiles. acs.org Researchers are focusing on synthesizing novel derivatives of the benzimidazole core to overcome limitations of existing drugs, such as resistance and toxicity. nih.gov The versatility of the benzimidazole scaffold allows for modifications at various positions, leading to compounds with diverse biological activities. bohrium.comnih.gov

Recent strategies involve creating hybrid molecules that combine the benzimidazole moiety with other pharmacophores to target multiple pathways simultaneously. ozguryayinlari.com For instance, the synthesis of benzimidazole-triazole and benzimidazole-oxadiazole hybrids has shown promise in developing new anticancer agents. acs.orgacs.org The goal is to design molecules that can overcome drug resistance, a significant challenge in cancer therapy. nih.govtandfonline.com

Key areas of focus for developing next-generation benzimidazole therapeutics include:

Enhanced Selectivity: Modifying the benzimidazole structure to create compounds that bind specifically to their intended targets, thereby reducing off-target effects.

Overcoming Resistance: Designing derivatives that are effective against drug-resistant strains of pathogens or cancer cells. tandfonline.com

Improved Bioavailability: Optimizing the physicochemical properties of benzimidazole derivatives to enhance their absorption, distribution, metabolism, and excretion (ADME) profiles.

| Derivative Class | Therapeutic Goal | Example Approach | Reference |

|---|---|---|---|

| Benzimidazole-carboxamides | Anticancer (PARP inhibition) | Design of low molecular weight, high potency inhibitors like Rucaparib and Veliparib. | nih.gov |

| Morpholine-benzimidazole-oxadiazole hybrids | Anticancer (VEGFR-2 inhibition) | Synthesis of hybrids based on the structure of Sorafenib to target colon cancer. | acs.org |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazoles | Antiproliferative and Antimicrobial | Improving lipophilicity to enhance penetration of lipid membranes. | nih.gov |

| Benzimidazole-pyrazoles | Antimicrobial and Antiviral | Creation of hybrid compounds with potential activity against multi-resistant pathogens. | nih.gov |

Exploration of Novel Biological Targets and Therapeutic Areas

While benzimidazoles have established roles as anthelmintics and anticancer agents, ongoing research is uncovering new biological targets and expanding their therapeutic potential. nih.govijpsr.comresearchgate.net The ability of the benzimidazole nucleus to interact with various enzymes and receptors makes it a privileged scaffold in drug discovery. nih.govbohrium.com

Researchers are actively investigating the efficacy of benzimidazole derivatives in a range of diseases:

Inflammatory Diseases: Novel benzimidazole derivatives are being developed as potent inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway. acs.org

Viral Infections: The benzimidazole scaffold is being explored for the development of antiviral agents, including those targeting HIV. nih.govnih.gov

Neurodegenerative Diseases: The potential of benzimidazole compounds in the treatment of diseases like Alzheimer's is an emerging area of research. nih.gov

Diabetes: Hybrid benzimidazole urea (B33335) derivatives are being studied for their potential as α-amylase and α-glucosidase inhibitors for the management of diabetes. semanticscholar.org

The exploration of these new areas is often supported by molecular docking studies, which help to identify potential interactions between benzimidazole derivatives and novel biological targets. acs.orgnih.gov

| Biological Target | Therapeutic Area | Example Compound/Derivative | Reference |

|---|---|---|---|

| Microsomal prostaglandin E2 synthase-1 (mPGES-1) | Inflammation and Pain | Novel benzimidazole inhibitors (e.g., AGU654) | acs.org |

| Tubulin | Cancer | Various benzimidazole-based tubulin polymerization inhibitors | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Cancer | Benzimidazole-triazole-triazine derivatives | acs.org |

| Urease | Bacterial Infections (e.g., H. pylori) | Novel benzimidazole urease inhibitors | nih.gov |

| CXCR4 | HIV/AIDS | Amine substituted N-(1H-benzimidazol-2ylmethyl)-5,6,7,8-tetrahydro-8-quinolinamines | nih.gov |

Advanced Preclinical Development and In Vivo Studies

The translation of promising benzimidazole compounds from the laboratory to clinical use requires rigorous preclinical development, including extensive in vivo studies. These studies are crucial for evaluating the efficacy, and pharmacokinetic properties of new drug candidates in living organisms.

Recent preclinical research on benzimidazole derivatives has demonstrated significant progress. For example, in vivo studies on novel mPGES-1 inhibitors have shown significant alleviation of fever, inflammation, and pain in animal models. acs.org Similarly, certain benzimidazole derivatives have shown potent cytotoxic activities in brine shrimp lethality bioassays, indicating their potential as anticancer agents. banglajol.info

Advanced preclinical development for compounds like 2-Methyl-1H-benzimidazol-7-amine and its analogs would involve:

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds in animal models.

Efficacy Studies: Evaluating the therapeutic effect of the compounds in relevant animal models of disease.

Toxicology Studies: Assessing the potential toxicity of the compounds to identify a safe therapeutic window.

The data from these preclinical studies are essential for obtaining regulatory approval to proceed to human clinical trials.

| Compound/Derivative | Preclinical Model | Key Finding | Reference |

|---|---|---|---|

| AGU654 (mPGES-1 inhibitor) | Guinea pig models of fever and inflammation | Significantly alleviated fever, inflammation, and inflammatory pain. | acs.org |

| 2-Methyl-1H-benzimidazole | Brine shrimp lethality bioassay | Showed prominent cytotoxic activities with an LC50 value of 0.42 µg/ml. | banglajol.info |

| Fenbendazole (B1672488) | Various cancer cell lines and animal models | Demonstrated anti-tumor effects against multiple cancer types. | iiarjournals.org |

| Bisbenzimidazole derivatives (11a, 12a, 12b) | Human cancer cell lines (NCI-60) | Showed 50% growth inhibition (GI50) in a concentration range from 0.16 to 3.6 μM. | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Benzimidazole Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development, and benzimidazole research is no exception. jsr.orgijirt.org These computational tools can significantly accelerate the identification of new drug candidates and optimize their properties. biomedres.us

AI and ML are being applied in several key areas of benzimidazole research:

Virtual Screening: ML models can screen large virtual libraries of benzimidazole derivatives to identify those with the highest probability of being active against a specific biological target. frontiersin.org

De Novo Drug Design: Generative AI models can design entirely new benzimidazole-based molecules with desired pharmacological properties.

Predictive Modeling: AI algorithms can predict the ADME and toxicity profiles of benzimidazole compounds, helping to prioritize the most promising candidates for synthesis and testing. nih.gov

Structure-Activity Relationship (SAR) Analysis: ML can analyze SAR data to identify the key structural features responsible for the biological activity of benzimidazole derivatives, guiding the design of more potent compounds. ozguryayinlari.com

The use of AI and ML not only speeds up the research process but also reduces the costs associated with drug development by minimizing the number of failed experiments. biomedres.us

Collaborative Research and Interdisciplinary Approaches

The complexity of modern drug discovery necessitates a collaborative and interdisciplinary approach. The development of novel benzimidazole therapeutics like those derived from this compound benefits greatly from the synergy between different scientific disciplines.

Effective collaborations often involve:

Medicinal Chemists: Responsible for the design and synthesis of novel benzimidazole derivatives. nih.gov

Biologists and Pharmacologists: Who evaluate the biological activity and mechanism of action of the new compounds.

Computational Scientists: Who apply AI and ML tools for virtual screening, predictive modeling, and data analysis. nih.gov

Clinicians: Who provide insights into the unmet medical needs and guide the translational aspects of the research.

Such interdisciplinary collaborations foster innovation and are crucial for the successful translation of basic research findings into new medicines. jsr.orgnih.gov The sharing of data and expertise among research groups worldwide is accelerating the pace of discovery in the field of benzimidazole therapeutics.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 2-Methyl-1H-benzimidazol-7-amine, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via cyclization of substituted o-phenylenediamine derivatives. A common approach involves using 2,6-dichlorobenzonitrile as a starting material, followed by sequential methylation and amination. Yields ranging from 38% to 45% have been reported under reflux conditions with catalytic ZnCl₂ in ethanol . Optimization strategies include adjusting stoichiometry, solvent polarity (e.g., DMF vs. ethanol), and reaction time. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended for isolating high-purity product.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer : Key techniques include:

- ¹H/¹³C-NMR : Look for aromatic proton signals in the δ 7.0–8.0 ppm range (benzimidazole core) and methyl group protons at δ 2.5–3.0 ppm .

- IR Spectroscopy : The NH stretching vibration (3200–3400 cm⁻¹) and C=N/C-N stretching (1600–1650 cm⁻¹) confirm the benzimidazole backbone .

- Mass Spectrometry : The molecular ion peak (m/z ≈ 147.1) and fragmentation patterns (e.g., loss of CH₃ or NH₂ groups) validate the structure.

Q. Why is this compound considered a privileged scaffold in medicinal chemistry?

- Methodological Answer : The benzimidazole core mimics β-turns in proteins, enabling interactions with diverse biological targets (e.g., kinases, GPCRs) . The 7-amine group enhances hydrogen-bonding potential, while the methyl substituent improves metabolic stability. Comparative studies with analogs (e.g., chloro or fluoro derivatives) highlight its balanced lipophilicity for membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences) or substituent effects. To address this:

- Use orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity).

- Perform structure-activity relationship (SAR) studies by systematically varying substituents at the 2- and 7-positions .

- Apply multivariate statistical analysis (e.g., PCA) to correlate electronic/steric parameters with activity trends .

Q. What computational strategies are effective for predicting the target selectivity of this compound analogs?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to screen against Protein Data Bank (PDB) structures of potential targets (e.g., EGFR, PARP).

- Pharmacophore Modeling : Identify essential features (e.g., aromatic rings, hydrogen-bond donors) using tools like Schrödinger’s Phase.

- MD Simulations : Assess binding stability over 100+ ns trajectories to filter false positives .

Q. How can crystallographic data for this compound complexes be refined to resolve ambiguous electron density?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.